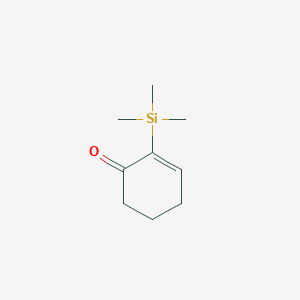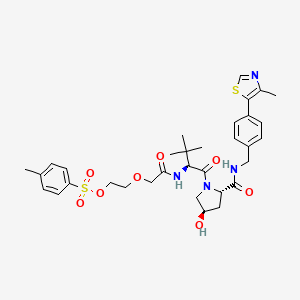
(S,R,S)-AHPC-PEG1-OTs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-PEG1-OTs is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemistry and biological activity.
準備方法
The synthesis of (S,R,S)-AHPC-PEG1-OTs involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the PEG1 (polyethylene glycol) moiety and the tosyl (OTs) group. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial production methods for this compound may involve scaling up the laboratory procedures while maintaining the purity and consistency of the product. This often requires optimization of reaction parameters and the use of advanced purification techniques.
化学反応の分析
(S,R,S)-AHPC-PEG1-OTs undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(S,R,S)-AHPC-PEG1-OTs has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of (S,R,S)-AHPC-PEG1-OTs involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
類似化合物との比較
(S,R,S)-AHPC-PEG1-OTs can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include:
(R,S,R)-AHPC-PEG1-OTs: Differing in stereochemistry, which may affect its biological activity and applications.
(S,S,S)-AHPC-PEG1-OTs: Another stereoisomer with potentially different properties and uses.
AHPC-PEG2-OTs: A compound with a longer PEG chain, which may influence its solubility and interactions.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C33H42N4O8S2 |
|---|---|
分子量 |
686.8 g/mol |
IUPAC名 |
2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C33H42N4O8S2/c1-21-6-12-26(13-7-21)47(42,43)45-15-14-44-19-28(39)36-30(33(3,4)5)32(41)37-18-25(38)16-27(37)31(40)34-17-23-8-10-24(11-9-23)29-22(2)35-20-46-29/h6-13,20,25,27,30,38H,14-19H2,1-5H3,(H,34,40)(H,36,39)/t25-,27+,30-/m1/s1 |
InChIキー |
AWCGNXJMBDCODQ-JUFIIOIISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
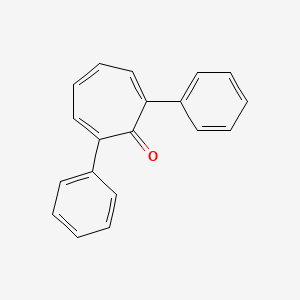
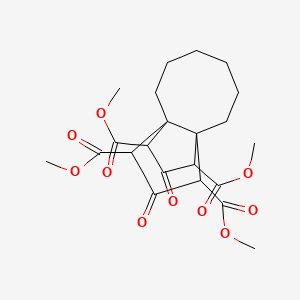
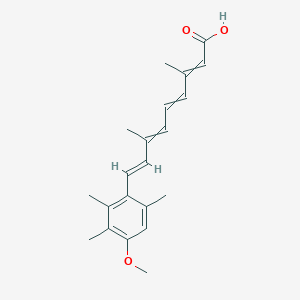
![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
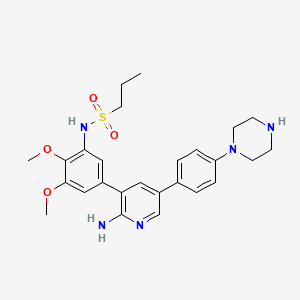
![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
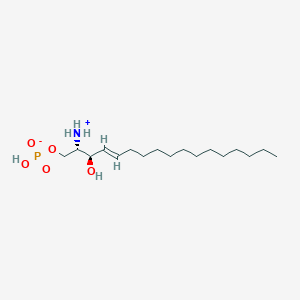
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)

